molecular formula C11H17N3O3 B6635518 2-[Butan-2-yl-(1-methylimidazole-4-carbonyl)amino]acetic acid

2-[Butan-2-yl-(1-methylimidazole-4-carbonyl)amino]acetic acid

Cat. No.: B6635518
M. Wt: 239.27 g/mol
InChI Key: CIMKGJYUJCRNGY-UHFFFAOYSA-N
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Description

2-[Butan-2-yl-(1-methylimidazole-4-carbonyl)amino]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a butan-2-yl group, a 1-methylimidazole-4-carbonyl moiety, and an aminoacetic acid backbone

Properties

IUPAC Name

2-[butan-2-yl-(1-methylimidazole-4-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-8(2)14(6-10(15)16)11(17)9-5-13(3)7-12-9/h5,7-8H,4,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMKGJYUJCRNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(=O)O)C(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butan-2-yl-(1-methylimidazole-4-carbonyl)amino]acetic acid typically involves multiple steps:

    Formation of the Imidazole Derivative: The initial step involves the synthesis of 1-methylimidazole-4-carboxylic acid. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The 1-methylimidazole-4-carboxylic acid is then coupled with butan-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Aminoacetic Acid Moiety: The final step involves the reaction of the intermediate with chloroacetic acid under basic conditions to introduce the aminoacetic acid group.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Butan-2-yl-(1-methylimidazole-4-carbonyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated imidazole derivatives.

Scientific Research Applications

2-[Butan-2-yl-(1-methylimidazole-4-carbonyl)amino]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[Butan-2-yl-(1-methylimidazole-4-carbonyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-[Butan-2-yl-(1-methylimidazole-4-carbonyl)amino]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-[Butan-2-yl-(1-methylimidazole-4-carbonyl)amino]butanoic acid: Contains a butanoic acid group, offering different chemical properties and reactivity.

Uniqueness

2-[Butan-2-yl-(1-methylimidazole-4-carbonyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

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